2-(Tritylamino)ethanol

Overview

Description

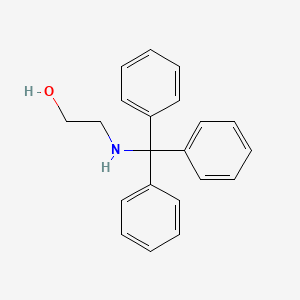

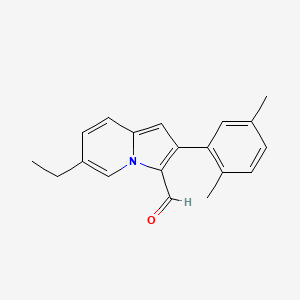

2-(Tritylamino)ethanol is a chemical compound with the linear formula C21H21NO . It is sold by Sigma-Aldrich as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of 21 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The exact mass of the molecule is 303.162314293 g/mol .Physical And Chemical Properties Analysis

The molecular weight of this compound is 303.4 g/mol . It has a topological polar surface area of 32.3 Ų . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 6 rotatable bonds .Scientific Research Applications

Electrochemiluminescence in Analytical Chemistry

2-(Dibutylamino)ethanol (DBAE), a compound related to 2-(Tritylamino)ethanol, is noted for its efficiency in electrochemiluminescence (ECL) with Ru(bpy)3^2+ systems. This has been explored for potential applications in analytical chemistry, particularly for the sensitive detection of substances like dopamine. The mechanism involves the quenching of the reductive form of DBAE by dopamine oxidation products, offering a unique analytical pathway compared to other systems (Xue et al., 2009).

Enhancement of Electrochemiluminescence

DBAE has also been studied for its role in enhancing the electrochemiluminescence of Ru(phen)3^2+, a well-known ECL luminophore. The effectiveness of DBAE in amplifying ECL emission intensity was demonstrated, offering potential for more sensitive detection methods in electrochemical applications (Parveen et al., 2013).

Oxygen-Responsive Electrochemiluminescence System

A strong anodic electrochemiluminescence of dissolved oxygen with 2-(dibutylamino) ethanol has been observed, leading to the development of an oxygen-responsive ECL system. This system shows promise for the detection of glucose oxidase, highlighting its potential utility in biochemical assays (Kargbo et al., 2014).

Thermodynamic Studies

Studies on the thermodynamic properties of related ethanolamines, such as vapor pressures, heat capacities, and phase behavior, provide critical data for understanding the physical properties of these compounds. Such information is essential for various industrial and scientific applications, including chemical synthesis and materials science (Soares et al., 2018).

CO2 Absorption Studies

Research on solvent-free alkanolamines, closely related to this compound, has shown their potential in CO2 capture processes. These studies highlight the efficiency and rate of CO2 capture, presenting an environmentally beneficial application in reducing greenhouse gas emissions (Barzagli et al., 2016).

Safety and Hazards

The safety data sheet for 2-(Tritylamino)ethanol suggests that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

It’s worth noting that ethanol, a related compound, is known to affect several biochemical pathways, including those involving gaba, glycine, and nmda receptors

properties

IUPAC Name |

2-(tritylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c23-17-16-22-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22-23H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSBJDZSBNDAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389551 | |

| Record name | 2-(tritylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24070-16-4 | |

| Record name | 2-[(Triphenylmethyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24070-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(tritylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-{[(4-Methylbenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1351344.png)

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)

![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)

![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)